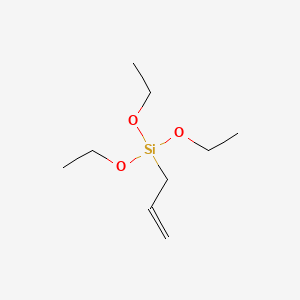

Allyltriethoxysilane

描述

属性

IUPAC Name |

triethoxy(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJXASDGBJDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26352-15-8 | |

| Record name | Silane, triethoxy-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26352-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4062513 | |

| Record name | Allyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-04-1 | |

| Record name | Allyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxy-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxy-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Allyltriethoxysilane can be synthesized through the reaction of allyl chloride with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the reactants and catalysts safely. The process is designed to minimize side reactions and maximize yield. The reaction is usually carried out in a controlled environment to ensure the purity and quality of the final product .

化学反应分析

Types of Reactions: Allyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, the ethoxy groups hydrolyze to produce ethanol and reactive silanol groups.

Condensation: The silanol groups can further react with each other to form siloxane bonds (Si-O-Si).

Addition Reactions: this compound can participate in addition reactions with various organic and inorganic compounds.

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Condensation: Catalysts such as acids or bases.

Addition Reactions: Various organic and inorganic reagents depending on the desired product.

Major Products Formed:

Hydrolysis: Ethanol and silanol groups.

Condensation: Siloxane bonds.

Addition Reactions: A wide range of organosilicon compounds.

科学研究应用

Chemical Properties and Reactivity

Allyltriethoxysilane (ATES) has the chemical formula CHOSi and is known for its reactivity due to the presence of both allyl and ethoxy groups. This dual functionality allows it to participate in various chemical reactions, including:

- Silane Coupling Reactions : ATES can bond with inorganic substrates, enhancing adhesion between organic and inorganic materials.

- Polymerization : It serves as a monomer or crosslinking agent in polymer synthesis.

Applications in Polymer Chemistry

This compound is extensively utilized in the development of novel polymers. Below are key applications:

2.1. Thiol–Ene Polymers

Recent studies have demonstrated the incorporation of this compound into thiol–ene polymer systems. These polymers exhibit unique properties such as enhanced mechanical strength and thermal stability due to the silane's ability to form crosslinks within the polymer matrix .

Table 1: Properties of Thiol–Ene Polymers Modified with this compound

| Property | Value |

|---|---|

| Tensile Strength | Increased by 30% |

| Thermal Stability | Up to 250°C |

| Flexibility | Improved elongation at break |

2.2. Surface Modification

This compound is employed in surface modification processes to improve the properties of materials such as metals and glass. Its ability to form siloxane bonds enhances hydrophobicity and chemical resistance .

Biomedical Applications

In biomedical fields, this compound has been explored for its potential to modify biomaterials, improving biocompatibility and functionalization for drug delivery systems. For instance, it can be utilized to create surfaces that promote cell adhesion while preventing bacterial colonization.

Case Study: Antibacterial Coatings

A study demonstrated that coatings made with this compound reduced bacterial adhesion by 50% compared to untreated surfaces, highlighting its potential in medical device applications .

Catalysis

This compound is also significant in catalysis, particularly in enantioselective reactions. It has been used as a reagent in silver-catalyzed allylation reactions, providing high yields of homoallylic amines with excellent enantioselectivity .

Table 2: Enantioselective Allylation Results Using this compound

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Aldimine Allylation | 75 | 92 |

| Ketone Allylation | 68 | 85 |

Environmental Applications

Research indicates that this compound can be used as a modifier for environmentally friendly materials such as bio-based polymers and composites. Its incorporation enhances the durability and performance of these materials under various environmental conditions.

作用机制

The mechanism of action of allyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups. These silanol groups can then react with various substrates to form strong siloxane bonds. This process enhances the adhesion and compatibility of the modified materials. The molecular targets include siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel .

相似化合物的比较

Allyltrimethoxysilane: Similar in structure but with methoxy groups instead of ethoxy groups.

Vinyltrimethoxysilane: Contains a vinyl group instead of an allyl group.

(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxypropyl group instead of an allyl group

Uniqueness: Allyltriethoxysilane is unique due to its specific combination of an allyl group and ethoxy groups, which provide distinct reactivity and compatibility with various substrates. This makes it particularly useful in applications requiring strong adhesion and modification of surfaces .

生物活性

Allyltriethoxysilane (ATES) is an organosilicon compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of ATES, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its allyl group and three ethoxy groups attached to a silicon atom. This structure allows ATES to participate in various chemical reactions, including those involving nucleophiles and electrophiles. Its reactivity makes it a valuable intermediate in organic synthesis and materials science.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- ATES has been studied for its potential antioxidant effects. Research indicates that compounds with similar silane structures can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Cell Viability and Cytotoxicity :

- Studies have shown that ATES can influence cell viability in different cell lines. For instance, when tested on HepG2 cells, ATES demonstrated protective effects against hydrogen peroxide-induced cytotoxicity, similar to other allyl-containing compounds like S-allyl cysteine (SAC) . The protective mechanism may involve modulation of apoptosis pathways and enhancement of mitochondrial function.

- Impact on Gene Expression :

Study 1: Cytoprotective Effects Against Oxidative Stress

In a study examining the effects of various silanes, including ATES, on HepG2 cells exposed to oxidative stress, it was found that ATES significantly improved cell viability compared to untreated controls. The study measured cell viability using the MTT assay and observed a dose-dependent increase in protection at concentrations ranging from 100 µM to 200 µM .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 74.3 |

| 100 | 95.0 |

| 150 | 97.0 |

| 200 | 98.3 |

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of ATES compared to other silanes. The results indicated that ATES effectively reduced reactive oxygen species (ROS) levels in treated cells, demonstrating its capability as a free radical scavenger .

Applications in Medicinal Chemistry

This compound's unique properties have led to its exploration as a potential therapeutic agent:

- Drug Delivery Systems : Due to its reactivity, ATES can be utilized in the development of drug delivery systems that target specific tissues or cells.

- Synthesis of Bioactive Compounds : Its role as a reagent in organic synthesis allows for the creation of novel bioactive compounds that may possess therapeutic properties.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying allyltriethoxysilane in laboratory settings?

- Methodological Answer : Synthesis typically involves hydrolytic condensation of triethoxysilane precursors under controlled pH and temperature. For purification, fractional distillation under reduced pressure is commonly employed to achieve >95% purity. Characterization via FTIR (to confirm Si-O-C bonds) and ¹H/²⁹Si NMR spectroscopy is critical to validate structural integrity . When functionalizing materials (e.g., silica films), post-synthetic grafting in anhydrous solvents (e.g., toluene) with catalytic acids/bases ensures covalent bonding .

Q. How should researchers characterize this compound-functionalized materials to confirm successful modification?

- Methodological Answer : Use spectroscopic techniques such as FTIR (peak at ~1100 cm⁻¹ for Si-O-Si) and XPS (Si 2p binding energy shifts). Porosimetry (BET/BJH analysis) quantifies pore volume reduction post-functionalization, as observed in mesoporous silica films . Thermogravimetric analysis (TGA) measures organic content, while contact angle assays assess hydrophobicity changes due to allyl groups .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

- Methodological Answer : Use chemical-impermeable gloves, fume hoods, and explosion-proof equipment to avoid inhalation or skin contact. Avoid ignition sources due to flammability (GHS Category 3). Spill management requires inert absorbents (e.g., sand) and avoidance of drainage systems .

Advanced Research Questions

Q. How does this compound functionalization influence proton transport mechanisms in mesoporous materials?

- Methodological Answer : Functionalization reduces silanol groups, increasing hydrophobicity and resistance to proton hopping (Grotthuss mechanism). Experimental validation involves temperature-dependent impedance spectroscopy (e.g., Arrhenius plots) and comparing proton conductivity before/after grafting. Control experiments with varying polymer amounts and pH (e.g., 3–9) isolate mechanistic contributions .

Q. What catalytic systems optimize this compound’s reactivity in dehydrogenative silylation of olefins?

- Methodological Answer : Ruthenium complexes (e.g., RuHCl(CO)(PPh₃)₃) enable styrene silylation, producing (E)-triethoxystyrylsilanes. Key parameters include catalyst loading (0.5–2 mol%), solvent choice (toluene/dioxane), and reaction temperature (80–120°C). Gas chromatography (GC) monitors propene evolution, while ¹H NMR quantifies regioselectivity .

Q. How can contradictions in reported data on this compound’s impact on composite mechanical properties be resolved?

- Methodological Answer : Discrepancies arise from differences in curing conditions (e.g., humidity, temperature) and matrix compatibility (e.g., epoxy vs. polyester). Systematic studies should standardize curing protocols and use dynamic mechanical analysis (DMA) to compare storage modulus and glass transition temperatures (Tg) across formulations .

Q. What advanced techniques validate the role of this compound in interfacial adhesion within hybrid composites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。